1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-2-cyanobenzaldehyde with a brominating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine
- N-(4-Amino-2-cyanophenyl)acetamide
- 4-(4-Amino-2-cyanophenyl)morpholine
Uniqueness
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its bromopropanone moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-amino-2-(3-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-5,13H2 |
InChI Key |
HTCIILWCCJXGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.